AMPA/Kainate Antagonist Potency Comparison
In a direct functional comparison using Xenopus oocytes expressing chick brain glutamate receptors, NBQX, CNQX, and DNQX were evaluated for their ability to block AMPA- and kainate-induced inward currents under identical voltage-clamp conditions [1]. NBQX demonstrated superior potency against both receptor subtypes. Against AMPA, NBQX exhibited a pA2 value of 6.77 compared to 6.58 for DNQX and 6.43 for CNQX. Against kainate, NBQX achieved a pA2 value of 7.21 compared to 6.42 for DNQX and 6.56 for CNQX [1]. All three compounds acted competitively and reversibly with Schild-plot slopes close to 1.0, confirming the validity of the pA2 comparisons [1].
| Evidence Dimension | Functional antagonist potency (pA2) against AMPA- and kainate-evoked currents |
|---|---|
| Target Compound Data | NBQX pA2 = 6.77 (AMPA); pA2 = 7.21 (kainate) |
| Comparator Or Baseline | DNQX pA2 = 6.58 (AMPA), 6.42 (kainate); CNQX pA2 = 6.43 (AMPA), 6.56 (kainate) |
| Quantified Difference | NBQX vs. DNQX: +0.19 pA2 units (AMPA), +0.79 pA2 units (kainate); NBQX vs. CNQX: +0.34 pA2 units (AMPA), +0.65 pA2 units (kainate) |
| Conditions | Xenopus oocytes injected with E16-17 chick brain mRNA; single-electrode voltage clamp; dose-response analysis with Schild plot validation |
Why This Matters
Higher pA2 values for NBQX indicate lower concentrations are required to achieve equivalent receptor blockade, reducing compound consumption and minimizing potential off-target effects in electrophysiology experiments.
- [1] Neuropharmacology (1993) 32(8):767-775. γ-d-glutamylaminomethyl sulfonic acid (GAMS) distinguishes kainic acid- from AMPA-induced responses in Xenopus oocytes expressing chick brain glutamate receptors. View Source
